![molecular formula C23H26FN3O B3009956 1-(4-fluorobenzyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 942863-68-5](/img/structure/B3009956.png)
1-(4-fluorobenzyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Description
The compound 1-(4-fluorobenzyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic molecule that may be related to various research areas, including the development of fluorescent probes, potential anti-Alzheimer's agents, and pH-sensors with dual emission pathways. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed could be relevant to its analysis.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including the formation of β-lactam carbenes, which are then reacted with isonitriles followed by acidic hydrolysis to produce imidazo[1,2-a]pyridine derivatives . Similarly, the synthesis of N-benzylated pyrrolidin-2-one derivatives is based on modifications of the lead compound donepezil, indicating a strategic approach to the design and synthesis of new compounds . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds, such as imidazo[1,2-a]pyridines and benzimidazo[1,2-a]pyrimidines, has been characterized using various techniques, including NMR and fluorescence spectroscopy . The regioselectivity of N-alkylation reactions has been studied to elucidate the structure of imidazopyridine derivatives . These techniques and findings could be applied to determine the molecular structure of 1-(4-fluorobenzyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one.
Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyridine and benzimidazo[1,2-a]pyrimidine derivatives often include cyclization and alkylation steps . The reactivity of these compounds can be influenced by the presence of substituents, such as fluorine atoms, which can affect the electronic properties and thus the chemical behavior of the molecules . These insights could be relevant to understanding the reactivity of the compound under study.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, fluorescence, and pH-sensitivity, have been investigated . For instance, the fluorescence properties of imidazo[1,2-a]pyridine derivatives have been utilized for the detection of mercury ions , and pH-sensors based on imidazo[1,5-a]pyridinium ions have been developed . These properties are crucial for the potential application of such compounds in biological systems or as sensors. The physical and chemical properties of 1-(4-fluorobenzyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one would need to be similarly analyzed to determine its potential applications.
Scientific Research Applications
Unusual Synthesis Mechanisms
1-(4-fluorobenzyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has been studied in the context of its synthesis mechanisms. For instance, Jha (2005) discusses an unusual synthesis mechanism involving N-demethylation followed by self-catalyzed N-diarylation, highlighting the compound's unexpected formation in certain chemical reactions Jha (2005).
Potential Anti-Alzheimer's Activity
Research by Gupta et al. (2020) indicates that derivatives of this compound, such as N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, show promise as potential anti-Alzheimer's agents. These compounds were designed and synthesized based on the lead compound donepezil and demonstrated notable anti-Alzheimer's profiles Gupta et al. (2020).
Synthesis for Various Applications
Huang Jin-qing (2009) focused on the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, a related compound, detailing its production and optimized conditions for yielding the product. This study demonstrates the compound's applicability in creating related chemical entities Huang Jin-qing (2009).
Palladium-Catalyzed Synthesis
Mancuso et al. (2017) investigated a palladium-catalyzed carbonylative synthesis approach to functionalized benzimidazopyrimidinones, starting from compounds related to 1-(4-fluorobenzyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one. This study expands the understanding of chemical pathways for synthesizing such compounds Mancuso et al. (2017).
Study in Pharmacokinetics
Research by Teffera et al. (2013) on anaplastic lymphoma kinase inhibitors, including compound 1, provides insights into pharmacokinetics. This compound is discussed in the context of enzymatic hydrolysis in plasma and its clearance rates, demonstrating its relevance in drug development and pharmacokinetics studies Teffera et al. (2013).
Serotonin Receptor Antagonists
Deau et al. (2015) synthesized a series of compounds including 1-(4-fluorobenzyl)benzimidazol-2(3H)-one derivatives as potential dual serotonin receptor antagonists. This research contributes to the understanding of the compound's potential application in neurotransmitter modulation Deau et al. (2015).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O/c1-16(2)11-12-27-21-6-4-3-5-20(21)25-23(27)18-13-22(28)26(15-18)14-17-7-9-19(24)10-8-17/h3-10,16,18H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXXMUDBFLOAAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one |
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